Ethanamine;1,3,5-trinitrobenzene
Description
1,3,5-Trinitrobenzene (TNB), also known as symmetric trinitrobenzene or s-trinitrobenzene (CAS No. 99-35-4), is a nitroaromatic compound with the molecular formula C₆H₃N₃O₆ and a molecular weight of 213.10 g/mol . It is structurally characterized by three nitro (-NO₂) groups symmetrically attached to a benzene ring at the 1, 3, and 5 positions. TNB is a high-energy material historically used in explosives due to its stability and detonation velocity . Synonyms include "benzite," "sym-trinitrobenzene," and "TNB" .
TNB is sparingly soluble in water (solubility data provided in experimental studies) and exhibits low volatility, as indicated by its vapor pressure . It is often used as a surrogate compound in environmental and toxicological studies for structurally similar explosives like 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) due to shared nitroaromatic features .
Properties
CAS No. |
56270-18-9 |
|---|---|
Molecular Formula |
C10H17N5O6 |
Molecular Weight |
303.27 g/mol |
IUPAC Name |
ethanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.2C2H7N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;2*1-2-3/h1-3H;2*2-3H2,1H3 |
InChI Key |
UTVCPXHBVALOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN.CCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of m-dinitrobenzene with nitric acid in the presence of sulfuric acid . Another method involves the decarboxylation of 2,4,6-trinitrobenzoic acid . Ethanamine can be synthesized by the reduction of acetonitrile or by the reaction of ethyl chloride with ammonia.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives under controlled conditions to ensure safety and high yield. Ethanamine is produced industrially by the catalytic hydrogenation of acetonitrile or by the reaction of ethyl chloride with ammonia in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene.
Substitution: It can form charge-transfer complexes with electron-rich arenes.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Reactions with electron-rich arenes typically occur under mild conditions.
Major Products
Scientific Research Applications
Ethanamine;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds and in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of explosives and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups and amine functionality. The nitro groups can undergo reduction, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Key Structural Differences :
- TNB lacks the amino groups of TATB, which significantly reduce sensitivity to external stimuli.
Explosive Performance and Sensitivity
Table 1: Comparative Explosive Properties
Key Findings :
- TATB exhibits superior thermal stability (stable up to 330°C) and insensitivity due to hydrogen bonding between amino and nitro groups .
- TNB has a higher detonation velocity than TNT but is less thermally stable than TATB .
- Tetryl , while powerful, is highly sensitive and prone to accidental detonation .
Toxicity and Environmental Impact
Table 2: Toxicity Profile Comparison
Key Findings :
- TNT and TNB are more toxic, with evidence suggesting TNB may impair blood oxygen transport similarly to dinitrobenzene .
- TNB's environmental persistence necessitates its use as a surrogate in risk assessments .
Physicochemical Properties
Q & A
Basic: What thermodynamic properties of TNB are critical for experimental design in handling and storage?
TNB’s thermodynamic stability under varying conditions is foundational for safe laboratory practices. Key properties include:
- Melting Point : 121–123°C (Lebedeva et al., 1971) .
- Vapor Pressure : 1.3 × 10⁻⁵ mmHg at 25°C (Badoche, 1939) .
- Gas-Phase Ionization Energy : 10.76 eV (Radomska and Radomski, 1980) .
Methodological Insight : Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for measuring decomposition kinetics. Ensure inert atmospheres (e.g., N₂) during thermal studies to avoid unintended oxidation .
Advanced: How can molecular dynamics (MD) simulations optimize TNB-based cocrystal energetic materials?
Cocrystallization with compounds like 2,4,6-trinitrotoluene (TNT) enhances TNB’s detonation performance while reducing sensitivity.
- Experimental Design : Use COMPASS force fields in NPT ensembles to simulate crystal packing and intermolecular interactions .
- Validation : Compare simulated lattice parameters with X-ray diffraction (XRD) data. Performance metrics (e.g., detonation velocity) should align with experimental tests (e.g., Chapman-Jouguet equations) .
Basic: What analytical methods are validated for detecting TNB in environmental samples?
Regulatory agencies prioritize GC-MS and HRGUECD for specificity and sensitivity:
Advanced: What challenges exist in quantifying TNB exposure biomarkers, and how can methods be improved?
Current limitations include low biomarker specificity and matrix effects.
Basic: How is TNB’s crystal structure characterized, and why is this relevant to stability studies?
TNB’s planar symmetry (space group P2₁/c) contributes to its low mechanical sensitivity.
- XRD Analysis : Resolve bond angles (C-NO₂: 120°) and intermolecular hydrogen bonds (2.8–3.1 Å) .
- Thermal Stability : Correlate crystal defects (via Raman microscopy) with decomposition onset temperatures .
Advanced: What green chemistry approaches are emerging for TNB purification and recrystallization?
Ionic liquids (ILs) and deep eutectic solvents (DES) reduce hazardous waste:
- IL-Based Recrystallization : Use 3-ethyl-1-methylimidazolium acetate-DMSO co-solvents to achieve >95% purity .
- Process Design : Monitor solvent polarity (Kamlet-Taft parameters) to optimize dissolution kinetics and crystal morphology .
Basic: What spectroscopic techniques are used to confirm TNB synthesis?
- FT-IR : Nitro group stretches at 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) .
- ¹H NMR : Absence of aromatic protons (δ 7.5–8.5 ppm) confirms full nitration .
Validation : Cross-reference with NIST spectral databases to rule out isomers (e.g., 1,2,4-trinitrobenzene) .
Advanced: How can QTAIM (Quantum Theory of Atoms in Molecules) elucidate TNB’s intramolecular bonding?
QTAIM analyzes electron density topology to identify critical bonds:
- Protocol : Perform DFT calculations (B3LYP/6-311++G**) to generate wavefunctions. Use AIMAll software to map bond critical points (BCPs) .
- Application : Assess nitro group charge transfer effects on explosive sensitivity .
Basic: What regulatory guidelines govern TNB’s environmental risk assessment?
- EPA Recommendations : TNB is not classified as carcinogenic, but chronic exposure limits (RELs) are undefined due to insufficient data .
Advanced: How do high-pressure studies inform TNB’s application in energetic formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
